molecular formula C21H22ClN3O B11341998 1-{2-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-1-yl}propan-1-one

1-{2-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-1-yl}propan-1-one

Cat. No.: B11341998
M. Wt: 367.9 g/mol
InChI Key: CFUGKVWFMDXKHE-UHFFFAOYSA-N
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Description

1-(2-{1-[(3-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-1-YL)PROPAN-1-ONE is a synthetic compound that belongs to the class of benzodiazepine derivatives It is characterized by the presence of a 3-chlorophenyl group, a benzodiazole ring, and a pyrrolidine moiety

Preparation Methods

The synthesis of 1-(2-{1-[(3-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-1-YL)PROPAN-1-ONE typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:

    Formation of the Benzodiazole Ring: This step involves the cyclization of appropriate precursors to form the benzodiazole ring.

    Introduction of the 3-Chlorophenyl Group:

    Formation of the Pyrrolidine Moiety: This step involves the formation of the pyrrolidine ring, which is then attached to the benzodiazole ring.

    Final Coupling: The final step involves the coupling of the intermediate compounds to form the desired product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

1-(2-{1-[(3-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-1-YL)PROPAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

    Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various acids and bases for substitution and hydrolysis reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-{1-[(3-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-1-YL)PROPAN-1-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as an anxiolytic or anticonvulsant agent.

    Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-(2-{1-[(3-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-1-YL)PROPAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors in the central nervous system, modulating neurotransmitter release and activity. This interaction can lead to various pharmacological effects, such as sedation, anxiolysis, and anticonvulsant activity. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

1-(2-{1-[(3-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-1-YL)PROPAN-1-ONE can be compared with other benzodiazepine derivatives, such as diazepam and alprazolam. While these compounds share a similar core structure, they differ in their specific substituents and pharmacological profiles. For example:

    Diazepam: Known for its anxiolytic and muscle relaxant properties.

    Alprazolam: Commonly used for its anxiolytic and antidepressant effects.

Properties

Molecular Formula

C21H22ClN3O

Molecular Weight

367.9 g/mol

IUPAC Name

1-[2-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]pyrrolidin-1-yl]propan-1-one

InChI

InChI=1S/C21H22ClN3O/c1-2-20(26)24-12-6-11-19(24)21-23-17-9-3-4-10-18(17)25(21)14-15-7-5-8-16(22)13-15/h3-5,7-10,13,19H,2,6,11-12,14H2,1H3

InChI Key

CFUGKVWFMDXKHE-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CCCC1C2=NC3=CC=CC=C3N2CC4=CC(=CC=C4)Cl

Origin of Product

United States

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